molecular formula C16H18FN3O2 B2737322 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine CAS No. 1319128-06-7

1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine

Cat. No. B2737322
CAS RN: 1319128-06-7
M. Wt: 303.337
InChI Key: PZESBZQMQZJLES-UHFFFAOYSA-N
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Description

1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine is a fluorinated pyrazole compound. Pyrazoles and their derivatives play crucial roles in various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor functions. This specific compound has potential applications in the field of breast cancer research .

2.

Synthesis Analysis

  • Pyrazole Formation : Subsequently, oxidative aromatization of pyrazoline occurs under conventional heating, resulting in the formation of the desired this compound .

3.

Molecular Structure Analysis

The compound’s molecular structure includes a pyrazole ring , a 4-fluorophenyl group , and a methoxypiperidine moiety . Spectroscopic techniques such as FT-IR, HR-MS, and 1D/2D NMR confirm its structure .

4.

Chemical Reactions Analysis

The compound’s reactivity and chemical behavior are influenced by its functional groups. Further studies may explore its reactions with other compounds, especially in the context of breast cancer treatment .

5.

Scientific Research Applications

Antimicrobial Activity

Research into the chemical structure related to 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine has shown significant antimicrobial activities. Novel Schiff bases synthesized using derivatives including pyrazole-4-carboxaldehyde have exhibited excellent in vitro antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on this chemical structure (Puthran et al., 2019). Similarly, the synthesis and characterization of pyrazoline & amino cyanopyridine derivatives have shown a wide range of therapeutic activities due to their antimicrobial properties (Dangar et al., 2014).

Anticancer Activity

Compounds with structures similar to this compound have been investigated for their potential anticancer activities. Notably, nicotinonitrile derivatives bearing imino moieties have shown to enhance apoptosis and inhibit tyrosine kinase, making them potent anticancer agents (El-Hashash et al., 2019). The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases also emphasized their in vitro cytotoxic activity, underscoring the relevance of this chemical structure in cancer research (Hassan et al., 2015).

Corrosion Inhibition

The application of pyrazolopyridine derivatives, akin to the structure of interest, has extended to the field of corrosion inhibition. These compounds have been used to study the corrosion of mild steel in acidic environments, demonstrating their effectiveness as corrosion inhibitors (Dandia et al., 2013). This research underscores the versatility of this chemical structure, offering potential in industrial applications to protect metals from corrosion.

Mechanism of Action

The compound’s binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT (a native ligand). Understanding its interaction with ERα sheds light on its potential therapeutic effects .

properties

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-22-13-6-8-20(9-7-13)16(21)15-10-14(18-19-15)11-2-4-12(17)5-3-11/h2-5,10,13H,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZESBZQMQZJLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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